1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of the benzofuro[3,2-d]pyrimidine family, which is characterized by a fused ring system combining benzofuran and pyrimidine moieties. The presence of a piperidine ring further enhances its chemical versatility and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound interacts with its target, PKB, in an ATP-competitive manner . It acts as a nanomolar inhibitor, showing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB, leading to phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Although this compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .
Result of Action
This compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
The synthesis of 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One efficient method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Reagents and Conditions: Common reagents include sodium ethoxide, K2CO3, and various alcohols and phenols.
Major Products: The major products depend on the specific reactions but often include modified benzofuro[3,2-d]pyrimidine derivatives with enhanced biological activity.
Scientific Research Applications
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Comparison with Similar Compounds
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as protein kinase inhibitors with similar biological activities.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: Known for their potent anticancer properties and kinase inhibition.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit strong antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the potential for high selectivity and potency in inhibiting targeted enzymes.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c17-15(21)10-5-7-20(8-6-10)16-14-13(18-9-19-16)11-3-1-2-4-12(11)22-14/h1-4,9-10H,5-8H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKSYDRKZADDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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